CP-640186 hydrochloride

Lipogenesis Triglyceride Synthesis Hepatocyte

CP-640186 hydrochloride is a synthetic, small-molecule, isozyme-nonselective acetyl-CoA carboxylase (ACC) inhibitor. It functions as a potent, allosteric, and reversible inhibitor, binding to the carboxyltransferase (CT) domain at the interface of the enzyme's dimer.

Molecular Formula C30H36ClN3O3
Molecular Weight 522.1 g/mol
Cat. No. B10774780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-640186 hydrochloride
Molecular FormulaC30H36ClN3O3
Molecular Weight522.1 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl
InChIInChI=1S/C30H35N3O3.ClH/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28;/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2;1H/t24-;/m1./s1
InChIKeyDUBNXJIOBFRASV-GJFSDDNBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-640186 Hydrochloride: A Potent, Non-Selective Acetyl-CoA Carboxylase (ACC) Inhibitor for Metabolic Research


CP-640186 hydrochloride is a synthetic, small-molecule, isozyme-nonselective acetyl-CoA carboxylase (ACC) inhibitor [1]. It functions as a potent, allosteric, and reversible inhibitor, binding to the carboxyltransferase (CT) domain at the interface of the enzyme's dimer [2]. It is recognized for its high potency against both ACC1 and ACC2 isoforms, effectively suppressing fatty acid synthesis and promoting fatty acid oxidation, positioning it as a key tool compound for investigating metabolic diseases like obesity and diabetes [1] .

Why CP-640186 Hydrochloride Cannot Be Simply Substituted with Another ACC Inhibitor


While multiple ACC inhibitors exist, subtle structural variations lead to critical differences in metabolic stability, cellular potency, and in vivo efficacy. CP-640186 was specifically designed as an analog of CP-610431 to overcome its predecessor's limitations, primarily its metabolic instability [1]. Simple substitution with a different ACC inhibitor, even one with similar in vitro enzyme IC50 values, can introduce significant confounding variables in an experiment, such as rapid compound degradation in vivo , altered cellular potency for key downstream processes like fatty acid and triglyceride synthesis [2], and drastically different tissue-specific effects on malonyl-CoA levels [2]. These are not interchangeable tool compounds; each possesses a unique pharmacological profile that demands specific selection.

Quantifiable Differentiation of CP-640186 Hydrochloride from Closest Analogs


Superior Cellular Potency for Inhibiting Lipogenesis vs. the Parent Compound CP-610431

Despite similar enzyme inhibition potencies (IC50 ~50-55 nM), CP-640186 exhibits a 2- to 3-fold greater potency than its direct analog CP-610431 in a cellular context, specifically for inhibiting fatty acid and triglyceride (TG) synthesis in HepG2 cells [1]. This indicates that the structural modifications leading to improved metabolic stability also translate to superior functional efficacy in a disease-relevant cell model.

Lipogenesis Triglyceride Synthesis Hepatocyte Metabolic Syndrome

Enhanced Metabolic Stability and In Vivo Pharmacokinetics Compared to CP-610431

CP-640186 was developed to overcome the poor metabolic stability of the earlier lead compound, CP-610431 [1]. This is a key differentiator. While specific quantitative stability data for CP-610431 is not provided, CP-640186 has well-defined in vivo PK parameters. It displays a plasma half-life of 1.5 hours, a Cmax of 345 ng/mL, and an AUC of 960 ng·h/mL following a 5 mg/kg intravenous or 10 mg/kg oral dose in rats . This oral activity is a critical advantage for chronic in vivo studies.

Pharmacokinetics Metabolic Stability In Vivo Bioavailability

Quantified In Vivo Efficacy on Malonyl-CoA Reduction and Fatty Acid Synthesis

CP-640186 demonstrates robust, tissue-specific in vivo efficacy. In rats, it lowers malonyl-CoA concentrations in various tissues with ED50 values of 55, 6, 15, and 8 mg/kg for liver, soleus muscle, quadriceps muscle, and cardiac muscle, respectively [1]. This translates to functional outcomes, inhibiting whole-body fatty acid synthesis in rats, CD1 mice, and ob/ob mice with ED50s of 13, 11, and 4 mg/kg, respectively [1]. This provides a clear dose-response benchmark for in vivo experimental design.

In Vivo Malonyl-CoA Fatty Acid Synthesis Metabolic Disease Model

Defined Binding Mode via Crystal Structure and Stereospecificity

The binding mode of CP-640186 is precisely defined by co-crystal structures with the ACC CT domain [1]. This reveals that the inhibitor binds at the dimer interface of the CT domain, engaging the putative biotin binding site [1]. Critically, the specific (R)-stereoisomer of CP-640186 is essential for this interaction; the (S)-enantiomer would project the morpholino group away from the binding site and likely cause steric clashes, rendering it inactive [2]. This provides a structural basis for its potency and emphasizes the importance of stereochemical purity for reliable research results.

X-ray Crystallography Binding Mode Stereospecificity Structure-Based Drug Design

Optimal Research and Procurement Applications for CP-640186 Hydrochloride


In Vivo Metabolic Disease Modeling Requiring Oral Dosing

For long-term studies in rodent models of obesity, diabetes, and metabolic syndrome, CP-640186's established oral bioavailability and quantified PK/PD profile (e.g., plasma half-life of 1.5 h, ED50 of 13 mg/kg for fatty acid synthesis inhibition in rats) make it the superior choice over less stable analogs like CP-610431 [1]. Its ability to consistently lower malonyl-CoA across multiple tissues upon oral administration ensures robust target engagement in whole-animal studies.

Investigating Lipogenesis and Triglyceride Synthesis in Hepatocyte Models

CP-640186 is ideally suited for cellular assays focused on hepatic lipid metabolism. Its 2-3 fold enhanced potency over CP-610431 in inhibiting fatty acid and TG synthesis in HepG2 cells [1] makes it a more sensitive and effective probe for studying pathways regulating liver lipogenesis, VLDL secretion, and the development of hepatic steatosis.

Structure-Based Drug Design and Fragment-Based Lead Optimization

The availability of a high-resolution co-crystal structure of CP-640186 bound to its target's CT domain [2] makes it an invaluable reference compound for medicinal chemistry and drug discovery programs. Its well-characterized binding pose at the dimer interface allows for rational design of next-generation ACC inhibitors with improved selectivity or pharmacological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-640186 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.